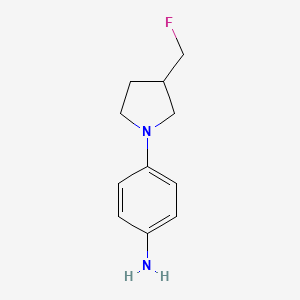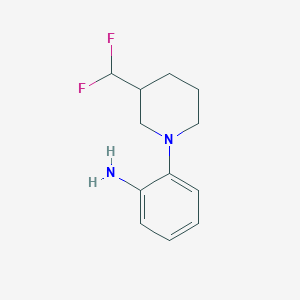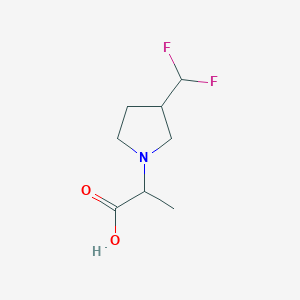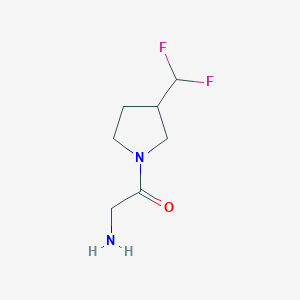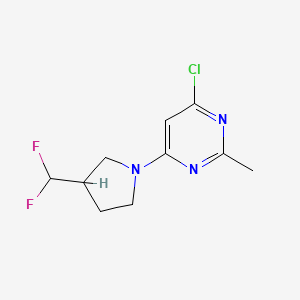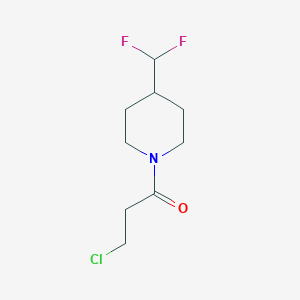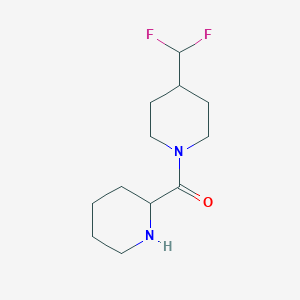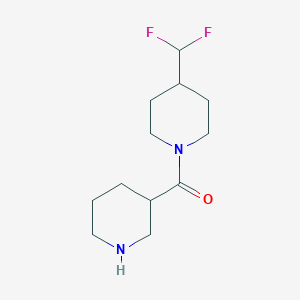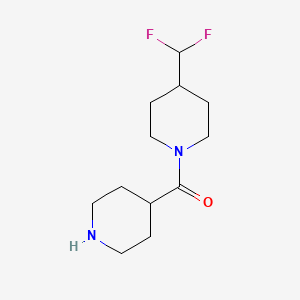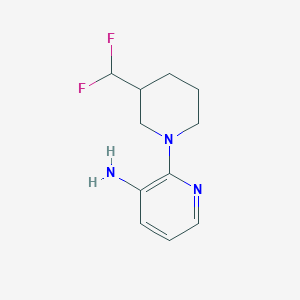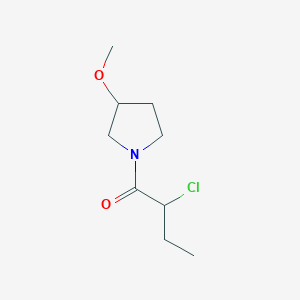
2-Chlor-1-(3-Methoxypyrrolidin-1-yl)butan-1-on
Übersicht
Beschreibung
2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Wirkstoffdesign und -synthese
Der Pyrrolidinring, ein Kernbestandteil dieser Verbindung, ist ein vielseitiges Gerüst in der Wirkstoffforschung. Er wird verwendet, um neuartige biologisch aktive Verbindungen zu erhalten, da er in der Lage ist, den Pharmakophorraum effizient zu erkunden, zur Stereochemie beizutragen und die dreidimensionale Abdeckung zu erhöhen . Diese Verbindung könnte verwendet werden, um neue Wirkstoffkandidaten mit potenzieller Aktivität gegen eine Reihe von Krankheiten zu synthetisieren.
Wirkmechanismus
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, which is a part of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and thus influencing the overall metabolic flux. The nature of these interactions can vary, including covalent binding or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with cell surface receptors or intracellular signaling proteins, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one can change over time. This includes its stability and degradation, which are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .
Metabolic Pathways
2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of metabolites that can further influence cellular processes. The compound’s impact on metabolic flux and metabolite levels can vary, depending on the specific pathways it is involved in and the enzymes it interacts with .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The compound’s distribution can affect its overall biological activity, as its presence in different cellular regions can lead to varying effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus may affect gene expression, while its localization in the mitochondria could impact cellular metabolism .
Eigenschaften
IUPAC Name |
2-chloro-1-(3-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-3-8(10)9(12)11-5-4-7(6-11)13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKHZXKUFWILIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



